Ethyl 3-(4-nitrophenyl)-2-butenoate
Description
Ethyl 3-(4-nitrophenyl)-2-butenoate is an α,β-unsaturated ester characterized by a nitro-substituted aromatic ring at the β-position of the butenoate backbone. The 4-nitrophenyl group, a strong electron-withdrawing substituent, significantly influences the compound’s electronic properties, reactivity, and physical characteristics. For instance, nitro groups are known to enhance polarity, increase intermolecular interactions, and elevate boiling/melting points compared to electron-donating substituents like methyl or halogens . This compound is likely synthesized via condensation or esterification reactions involving 4-nitrophenylacetyl precursors, similar to methodologies described for related nitro-substituted esters .
Properties
Molecular Formula |
C12H13NO4 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 3-(4-nitrophenyl)but-2-enoate |
InChI |
InChI=1S/C12H13NO4/c1-3-17-12(14)8-9(2)10-4-6-11(7-5-10)13(15)16/h4-8H,3H2,1-2H3 |
InChI Key |
GXKAVJLXZLKIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Nitro vs. Methyl: The nitro group increases polarity and density compared to methyl . For example, ethyl 3-(4-methylphenyl)-2-butenoate has a density of 1.005 g/cm³, whereas the nitro analog’s density is predicted to be higher (~1.1 g/cm³).
- Melting Points: Pyrazole derivatives with 4-nitrophenyl groups (e.g., compound 8a in ) exhibit high melting points (188–190°C), attributed to nitro-induced dipole interactions and crystal packing . While butenoate esters generally have lower melting points due to reduced rigidity, the nitro substituent likely elevates this value compared to non-polar analogs.
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